molecular formula C12H14N6OS B251267 N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-methylbenzoyl)thiourea

N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-methylbenzoyl)thiourea

Cat. No.: B251267
M. Wt: 290.35 g/mol
InChI Key: HXWMPZPQVDUFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-methylbenzoyl)thiourea is a synthetic organic compound characterized by the presence of a tetrazole ring, a carbamothioyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-methylbenzoyl)thiourea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups (if present) on the benzamide moiety, converting them to amines.

  • Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-methylbenzoyl)thiourea is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design. Researchers explore its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are studied for their potential pharmacological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to

Properties

Molecular Formula

C12H14N6OS

Molecular Weight

290.35 g/mol

IUPAC Name

N-[(2-ethyltetrazol-5-yl)carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C12H14N6OS/c1-3-18-16-11(15-17-18)14-12(20)13-10(19)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,13,14,16,19,20)

InChI Key

HXWMPZPQVDUFOE-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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